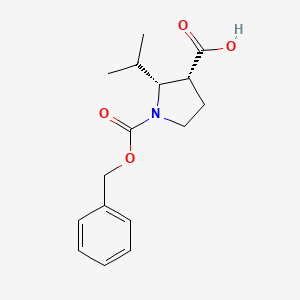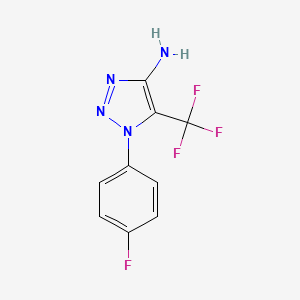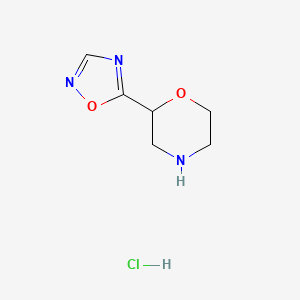
3-Bromo-5-iodothiophene-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-iodothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H2BrIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the bromination of 5-iodothiophene-2-carboxylic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-iodothiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura or Stille coupling reactions to form carbon-carbon bonds, which are useful in the synthesis of more complex molecules.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the halogen atoms.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents are commonly used in coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups such as azides or thiols.
Aplicaciones Científicas De Investigación
3-Bromo-5-iodothiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of conjugated polymers and other materials with electronic properties, which are useful in the development of organic semiconductors and optoelectronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-iodothiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In materials science, its electronic properties are exploited to create materials with specific conductive or optical characteristics. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
3-Bromo-5-iodothiophene-2-carboxylic acid can be compared with other halogenated thiophene derivatives such as:
- 3-Bromo-2-thiophenecarboxylic acid
- 5-Iodo-2-thiophenecarboxylic acid
- 3-Chloro-5-iodothiophene-2-carboxylic acid
These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The presence of both bromine and iodine in 3-Bromo-5-iodothiophene-2-carboxylic acid makes it particularly versatile for various synthetic applications.
Propiedades
Fórmula molecular |
C5H2BrIO2S |
|---|---|
Peso molecular |
332.94 g/mol |
Nombre IUPAC |
3-bromo-5-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2BrIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Clave InChI |
NZRMUVCMVWBUIB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1Br)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)



![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)

![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
![Tricyclo[4.3.1.1,3,8]undecane-4-carboxylic acid](/img/structure/B15308312.png)

